2-terc-butil-1H-indol

Descripción general

Descripción

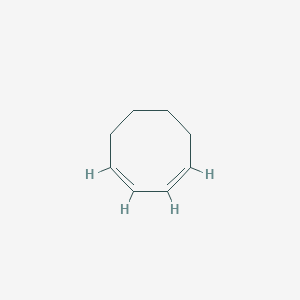

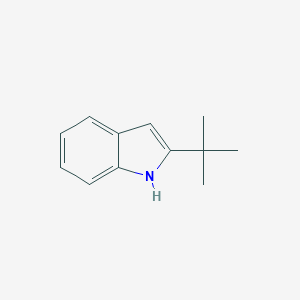

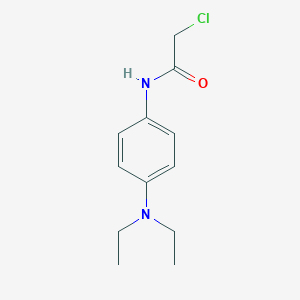

2-tert-Butyl-1H-indole is an organic compound with the molecular formula C12H15N . It can be used to assess the repellent quality of organic materials to repel arthropods .

Synthesis Analysis

The synthesis of 2-tert-Butyl-1H-indole involves a reaction with N-o-Tolylpivalamide in dry THF under an inert atmosphere. After cooling in a water bath, n-butyllithium is added dropwise. The reaction mixture is stirred overnight at room temperature, after which it is cooled in an ice bath. Once the solution is cooled, a saturated aqueous ammonium chloride solution is added slowly .Molecular Structure Analysis

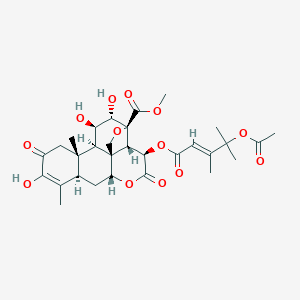

The molecular structure of 2-tert-Butyl-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecular weight is 173.26 .Physical And Chemical Properties Analysis

2-tert-Butyl-1H-indole has a melting point of 75-76°C and a boiling point of 85-95 °C at 0.05 Torr. Its density is 1.027±0.06 g/cm3. It is slightly soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados del indol, incluyendo compuestos como el 2-terc-butil-1H-indol, son conocidos por su potencial en el tratamiento de células cancerosas. Han sido estudiados por su capacidad para inhibir el crecimiento de varias líneas de células cancerosas, convirtiéndolos en valiosos para el desarrollo de nuevos agentes anticancerígenos .

Actividad Antimicrobiana

Estos compuestos también exhiben propiedades antimicrobianas, las cuales son cruciales para combatir diferentes tipos de infecciones microbianas. Su estructura les permite interactuar con los componentes celulares microbianos, lo que lleva a un posible uso en nuevos fármacos antimicrobianos .

Propiedades Antituberculosas

Los derivados del indol han mostrado actividad contra Mycobacterium tuberculosis, el agente causante de la tuberculosis. Esto abre posibilidades para su uso en terapia antituberculosa, especialmente dado el aumento de cepas resistentes a los medicamentos .

Efectos Antiinflamatorios y Analgésicos

Las propiedades antiinflamatorias y analgésicas de los derivados del indol los convierten en candidatos para el desarrollo de nuevos medicamentos para tratar la inflamación y los trastornos relacionados con el dolor .

Actividades Antivirales y Anti-VIH

La investigación ha indicado que los derivados del indol pueden tener efectos antivirales y anti-VIH significativos, lo cual es particularmente importante en la lucha continua contra las pandemias virales y el VIH/SIDA .

Propiedades Antioxidantes

La capacidad antioxidante de los derivados del indol es otra área de interés debido a su potencial para prevenir enfermedades relacionadas con el estrés oxidativo .

Potencial Antidiabético

Estos compuestos han sido explorados por sus propiedades antidiabéticas, ofreciendo una posible vía para nuevos tratamientos para la diabetes .

Actividad Antimalárica

Por último, los derivados del indol se han investigado por sus actividades antimaláricas, lo que podría conducir a nuevos tratamientos para esta enfermedad mortal

Safety and Hazards

Mecanismo De Acción

Target of Action

2-tert-Butyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions between 2-tert-Butyl-1H-indole and its targets, as well as the resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 2-tert-Butyl-1H-indole.

Result of Action

The molecular and cellular effects of 2-tert-Butyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad-spectrum activities of indole derivatives , it is likely that 2-tert-Butyl-1H-indole would have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPGIDWFLXGCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344060 | |

| Record name | 2-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1805-65-8 | |

| Record name | 2-(1,1-Dimethylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)

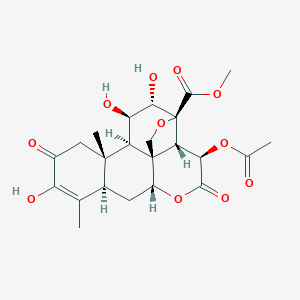

![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)